(5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione
Description
The compound “(5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione” is a synthetic thiazolidine-2,4-dione derivative with a fluorinated benzylidene substituent at the C5 position and a complex piperidine-based side chain at the N3 position. The Z-configuration of the benzylidene group is critical for maintaining its planar geometry, which influences molecular interactions in biological systems . The N3 substituent, featuring a 2-(2-hydroxyethyl)piperidin-1-yl group linked via an oxoethyl spacer, may improve solubility and pharmacokinetic properties compared to simpler analogues .
Properties
Molecular Formula |
C19H21FN2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21FN2O4S/c20-15-7-2-1-5-13(15)11-16-18(25)22(19(26)27-16)12-17(24)21-9-4-3-6-14(21)8-10-23/h1-2,5,7,11,14,23H,3-4,6,8-10,12H2/b16-11- |
InChI Key |
YGNDMVQPGRLYGA-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between a fluorobenzaldehyde and the thiazolidine intermediate.
Attachment of the Piperidinyl Moiety: The piperidinyl moiety is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of rhodanine and thiazolidine-2,4-dione derivatives, which are known for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
Substituent Effects on Electronic Properties :
- The 2-fluorobenzylidene group in the target compound introduces electron-withdrawing effects, which may stabilize the conjugated system and improve binding to electron-rich biological targets compared to 2-hydroxy- or 2-methylbenzylidene analogues .
- The thiazolidine-2,4-dione core (with two ketone groups) in the target compound contrasts with thioxo-containing derivatives (e.g., 2-thioxothiazolidin-4-one), which exhibit higher polarizability but lower metabolic stability .
Impact of N3 Substituents :
- The piperidine-hydroxyethyl side chain in the target compound likely enhances aqueous solubility compared to phenyl or methyl groups in analogues (e.g., compound III in ). The hydroxyethyl group provides a hydrogen-bonding site, which could improve interactions with hydrophilic binding pockets .
- In contrast, simpler N3-phenyl derivatives (e.g., ) may exhibit higher membrane permeability due to increased lipophilicity but risk off-target interactions.
Crystallographic and Conformational Insights: Crystal structures of related compounds (e.g., ) reveal planar benzylidene-thiazolidine systems with dihedral angles <10°, suggesting strong conjugation. The Z-configuration is conserved across analogues, critical for maintaining activity . The piperidine ring in the target compound may adopt chair or boat conformations, influencing its ability to fit into enzyme active sites. This flexibility is absent in rigid analogues like ZINC1451399, which features a fused pyrido-pyrimidinone system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
